molecular formula C2H8N2O B13526635 1,2-Ethanediamine, N-hydroxy- CAS No. 29072-73-9

1,2-Ethanediamine, N-hydroxy-

Cat. No.: B13526635
CAS No.: 29072-73-9
M. Wt: 76.10 g/mol
InChI Key: JVKAWJASTRPFQY-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-hydroxy- is an organic compound with the molecular formula C2H8N2O It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N-hydroxy- can be synthesized through the ammonolysis of 1,2-dichloroethane in the presence of ammonia. The reaction is typically carried out in a tubular reactor at high pressure (6 MPa) and elevated temperatures (160°C). The optimal conditions include a 60% weight concentration of ammonia and a reactant molar ratio of ammonia to 1,2-dichloroethane of 30:1 .

Industrial Production Methods

Industrial production of 1,2-Ethanediamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction mixture is then subjected to rectification to separate the desired product from by-products such as diethylenetriamine and triethylenetetramine .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to ethylenediamine under specific conditions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Oxo derivatives of 1,2-Ethanediamine, N-hydroxy-.

    Reduction: Ethylenediamine.

    Substitution: Substituted amines with various alkyl or aryl groups.

Scientific Research Applications

1,2-Ethanediamine, N-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-hydroxy- involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl group and amine groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This coordination can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: The parent compound without the hydroxyl group.

    1,2-Diaminopropane: A similar compound with an additional methyl group.

    Ethylenediaminetetraacetic acid (EDTA): A related compound with multiple amine and carboxyl groups.

Uniqueness

1,2-Ethanediamine, N-hydroxy- is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and coordination interactions, making it a versatile compound in various applications .

Properties

CAS No.

29072-73-9

Molecular Formula

C2H8N2O

Molecular Weight

76.10 g/mol

IUPAC Name

N-(2-aminoethyl)hydroxylamine

InChI

InChI=1S/C2H8N2O/c3-1-2-4-5/h4-5H,1-3H2

InChI Key

JVKAWJASTRPFQY-UHFFFAOYSA-N

Canonical SMILES

C(CNO)N

Origin of Product

United States

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